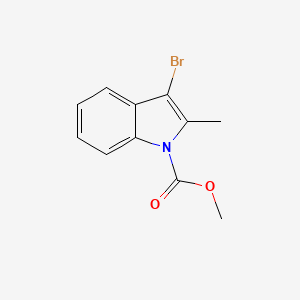![molecular formula C8H18N4O2 B12553483 N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide CAS No. 189938-83-8](/img/structure/B12553483.png)
N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple amine groups, making it highly reactive and suitable for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{3-[(3-Aminopropyl)amino]propyl}ethanediamide typically involves the reaction of 3-aminopropylamine with ethanediamide under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 60-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In industrial settings, the production of N1-{3-[(3-Aminopropyl)amino]propyl}ethanediamide is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound make it suitable for nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Halides, acyl chlorides; reactions are conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary or secondary amines.
Scientific Research Applications
N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N1-{3-[(3-Aminopropyl)amino]propyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3-Aminopropyl)amino]propylacetamide
- N-[3-(3-Aminopropyl)amino]propylbutyramide
- N-[3-(3-Aminopropyl)amino]propylpentanamide
Uniqueness
N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide stands out due to its specific structure, which provides a unique combination of reactivity and stability. This makes it particularly suitable for applications requiring precise chemical modifications and high-performance materials.
Properties
CAS No. |
189938-83-8 |
|---|---|
Molecular Formula |
C8H18N4O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N'-[3-(3-aminopropylamino)propyl]oxamide |
InChI |
InChI=1S/C8H18N4O2/c9-3-1-4-11-5-2-6-12-8(14)7(10)13/h11H,1-6,9H2,(H2,10,13)(H,12,14) |
InChI Key |
BKQLICJBPJJIAH-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNCCCNC(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B12553406.png)
![4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine](/img/structure/B12553421.png)
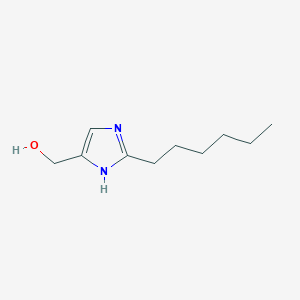
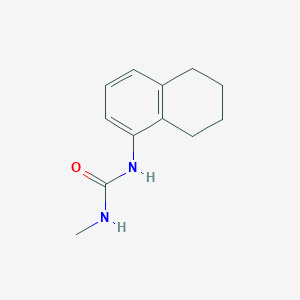
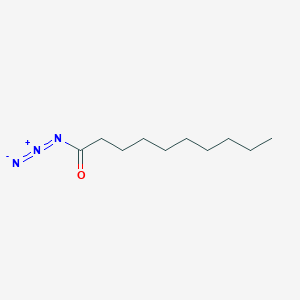

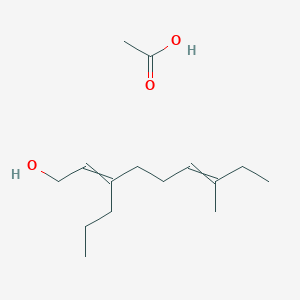
![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)

![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)

![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
